2-[(PYRAZIN-2-YL)AMINO]ACETIC ACID
Description
Structure
3D Structure
Properties
CAS No. |
27955-54-0 |
|---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-(pyrazin-2-ylamino)acetic acid |
InChI |
InChI=1S/C6H7N3O2/c10-6(11)4-9-5-3-7-1-2-8-5/h1-3H,4H2,(H,8,9)(H,10,11) |
InChI Key |
BQKRYNNHWQSTJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)NCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Contextualization Within Amino Acid Chemistry and Heterocyclic Systems
The structure of 2-[(PYRAZIN-2-YL)AMINO]ACETIC ACID, also known as N-(pyrazin-2-yl)glycine, marries two of the most important classes of organic molecules: amino acids and heterocycles. arizona.edu Amino acids are the foundational units of proteins and are integral to life, while heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and pharmacology. nih.govuni.lu
Pyrazine (B50134) itself is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. nih.govwikipedia.org This arrangement makes the pyrazine ring less basic than other diazines like pyridine (B92270) and pyrimidine (B1678525) and imparts unique electronic properties. wikipedia.org The nitrogen atoms act as hydrogen bond acceptors and sites for potential metal coordination, while the aromatic system allows for π-stacking interactions. nih.gov When this heterocyclic system is conjugated with glycine (B1666218)—the simplest amino acid—the resulting molecule possesses both a flexible amino acid backbone and a rigid, interactive heterocyclic head. arizona.edu This dual nature is a key strategy in modern drug discovery, where combining such pharmacophores aims to enhance biological activity, improve stability, and fine-tune pharmacokinetic properties. nih.gov
Table 1: Physicochemical Properties of this compound
This interactive table summarizes key identifiers and properties of the compound.
| Property | Value | Source |
|---|---|---|
| CAS Number | 27955-54-0 | biosynth.com |
| Molecular Formula | C₆H₇N₃O₂ | uni.lubiosynth.com |
| Molecular Weight | 153.14 g/mol | biosynth.com |
| IUPAC Name | 2-(pyrazin-2-ylamino)acetic acid | uni.lu |
| SMILES | C1=CN=C(C=N1)NCC(=O)O | uni.lubiosynth.com |
Historical Perspectives on Pyrazine Containing Amino Acid Derivatives
The study of pyrazines has a rich history dating back to the 19th century. Early syntheses, such as the Staedel–Rugheimer pyrazine (B50134) synthesis (1876) and the Gutknecht pyrazine synthesis (1879), established foundational methods for creating the pyrazine core. wikipedia.org For decades, research into pyrazines was largely driven by their role as flavor and aroma compounds, particularly as products of the Maillard reaction between amino acids and sugars during the heating of food. researchgate.netnih.gov Studies from the mid-20th century onward systematically investigated how different amino acids react under thermal conditions to produce a wide variety of alkylpyrazines, demonstrating the intrinsic link between these two classes of compounds. researchwithrutgers.com
The deliberate synthesis of amino acids bearing heterocyclic substituents for applications beyond flavor chemistry is a more recent development, gaining significant traction in the late 20th and early 21st centuries. The recognition of pyrazine-containing molecules as potent therapeutic agents spurred this interest. nih.gov For instance, the discovery of the antitubercular activity of pyrazinamide (B1679903), a simple amide of pyrazine-2-carboxylic acid, highlighted the pharmacological potential of the pyrazine scaffold. nih.gov This led chemists to explore the fusion of the pyrazine core with amino acid structures, aiming to create novel molecules that could serve as peptide building blocks or as standalone bioactive agents. nih.gov The synthesis of compounds like 2-[(PYRAZIN-2-YL)AMINO]ACETIC ACID is a direct outcome of this evolution, representing a shift from observing incidental pyrazine-amino acid reactions to designing them for specific scientific purposes.
Current Research Trajectories and Academic Significance
Classical Approaches to α-Amino Acid Synthesis with Pyrazine Moieties
The synthesis of α-amino acids featuring a pyrazine core has traditionally relied on the adaptation of well-established organic reactions. These methods, while foundational, often provide a reliable route to the target compounds.
Modifications of Established Amino Acid Synthesis Protocols
One of the most classic methods for α-amino acid synthesis that can be adapted for pyrazine-containing compounds is the Strecker synthesis . This venerable reaction involves the treatment of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com In the context of this compound, this would conceptually start from 2-formylpyrazine. The aldehyde would first react with an amine, such as a protected glycine equivalent, to form an imine. Subsequent addition of a cyanide source, like hydrogen cyanide or potassium cyanide, would yield an α-aminonitrile intermediate. masterorganicchemistry.commasterorganicchemistry.com The final step involves the hydrolysis of the nitrile group to a carboxylic acid, affording the desired α-amino acid. masterorganicchemistry.commasterorganicchemistry.com While a direct application to this compound is not extensively documented in readily available literature, the principles of the Strecker synthesis are broadly applicable to a wide range of aldehydes, making it a plausible, albeit traditional, synthetic route.
Another classical approach involves the dimerization of amino acid-derived α-amino aldehydes . This biomimetic strategy has been successfully employed for the synthesis of 2,5-disubstituted pyrazine natural products. rsc.orgresearchgate.net This method involves the in-situ generation of α-amino aldehyde intermediates, which then undergo spontaneous dimerization and subsequent oxidation to form the pyrazine ring. rsc.orgresearchgate.net While this method is more suited for creating the pyrazine ring itself from amino acid precursors, it highlights a classical connection between amino acid chemistry and pyrazine synthesis.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , represent a more modern classical approach that has revolutionized the formation of carbon-nitrogen bonds. mdpi.comnih.gov This reaction could be employed to couple a halo-pyrazine, such as 2-chloropyrazine (B57796), with a glycine ester derivative in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This method offers a direct and versatile route to N-aryl amino acid derivatives and is widely used in medicinal chemistry for the synthesis of complex molecules. mdpi.comnih.gov
Table 1: Overview of Classical Synthetic Approaches
| Method | Starting Materials | Key Intermediates | Advantages | Disadvantages |
| Strecker Synthesis | 2-Formylpyrazine, Ammonia/Amine, Cyanide | α-Aminonitrile | Well-established, versatile for various aldehydes. masterorganicchemistry.commasterorganicchemistry.com | Use of toxic cyanide, often produces racemic mixtures. masterorganicchemistry.com |
| Dimerization of α-Amino Aldehydes | Amino acid-derived α-amino aldehydes | Dihydropyrazine (B8608421) | Biomimetic, concise for 2,5-disubstituted pyrazines. rsc.orgresearchgate.net | Less direct for the target compound's specific substitution pattern. |
| Buchwald-Hartwig Amination | 2-Halopyrazine, Glycine ester derivative | Palladium-amine complex | High functional group tolerance, direct C-N bond formation. mdpi.comnih.gov | Requires expensive catalysts and ligands. |
Direct Amination and Carboxylation Routes
Direct amination of the pyrazine ring is a feasible, though sometimes challenging, approach. The use of strong aminating agents like sodamide (NaNH₂) in liquid ammonia can introduce an amino group onto the pyrazine ring, though yields can be variable and the reaction conditions are harsh.
A more targeted approach for the synthesis of this compound would involve the nucleophilic substitution of a leaving group on the pyrazine ring with a glycine or glycine ester. For instance, reacting 2-chloropyrazine with the sodium salt of glycine or a glycine ester in a suitable solvent could directly yield the desired product. This method's success is contingent on the reactivity of the halopyrazine and the nucleophilicity of the glycine derivative.
Reductive amination is another powerful tool for the direct formation of the C-N bond. youtube.com This one-pot reaction would involve the condensation of 2-formylpyrazine with a glycine derivative to form an imine, which is then reduced in situ to the corresponding amine. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) or sodium cyanoborohydride. youtube.com The use of an acid catalyst can improve the yield by promoting imine formation.
Advanced and Green Chemistry Synthetic Strategies
In recent years, the focus of synthetic chemistry has shifted towards more efficient, selective, and environmentally benign methodologies. These advanced strategies offer significant advantages over classical approaches for the synthesis of this compound and its analogs.
Catalytic and Asymmetric Synthesis of this compound Analogs
The development of catalytic and asymmetric methods is crucial for producing enantiomerically pure amino acids, which are often required for pharmaceutical applications. Asymmetric hydrogenation is a powerful technique for the synthesis of chiral amines and amino acids. nih.govrsc.orgacs.org This can be achieved by using chiral transition metal catalysts, such as those based on iridium or rhodium, with chiral phosphine ligands. nih.govrsc.org For instance, the asymmetric hydrogenation of an imine precursor, formed from a pyrazine ketone and a chiral amine auxiliary, could provide a stereoselective route to chiral analogs of this compound.
Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Enzymes such as transaminases and dehydrogenases can be employed to synthesize chiral amines and amino acids with high enantiomeric excess under mild reaction conditions. nih.gov For example, a transaminase could be used to convert a pyrazine-containing keto-acid into the corresponding chiral amino acid.
Table 2: Examples of Catalytic and Asymmetric Synthesis
| Catalyst Type | Reaction | Substrates | Key Features |
| Chiral Transition Metal Catalysts | Asymmetric Hydrogenation | Imines, Enamides | High enantioselectivity, broad substrate scope. nih.govrsc.org |
| Biocatalysts (e.g., Transaminases) | Asymmetric Amination | Keto-acids | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov |
Flow Chemistry and Continuous Processing Methodologies for Pyrazine Derivatives
Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as enhanced safety, improved reaction control, and easier scalability. mdpi.comrsc.orgrsc.org The synthesis of pyrazine derivatives has been successfully demonstrated using continuous-flow systems. For example, the synthesis of pyrazinamide derivatives from pyrazine esters and amines has been achieved in a continuous-flow microreactor catalyzed by an immobilized lipase (B570770). rsc.orgrsc.org This approach allows for rapid optimization of reaction parameters like temperature, flow rate, and substrate ratio, leading to high yields in short reaction times. rsc.orgrsc.org
The principles of flow chemistry can be readily applied to the synthesis of this compound. A possible flow process could involve the reaction of 2-chloropyrazine with a glycine derivative pumped through a heated reactor coil. The continuous nature of the process would allow for precise control over the reaction time and temperature, potentially leading to higher yields and purity compared to batch synthesis.
Derivatization Strategies for this compound
The core structure of this compound offers multiple points for derivatization, allowing for the synthesis of a diverse library of compounds with potentially interesting biological activities.
The carboxylic acid moiety is a prime site for modification. Amide bond formation is a common and versatile reaction. The carboxylic acid can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents such as HATU, HBTU, or EDC/HOBt to form the corresponding amides. researchgate.netluxembourg-bio.com This allows for the introduction of various substituents to explore structure-activity relationships.
The carboxylic acid can also be converted to an ester by reacting it with an alcohol in the presence of an acid catalyst or by using a coupling reagent. nih.gov Esterification can be used to modify the pharmacokinetic properties of the molecule or to serve as a protecting group for the carboxylic acid during other synthetic transformations.
The amino group of the acetic acid moiety and the pyrazine ring itself can also be sites for derivatization, although this may be more challenging. N-alkylation or N-acylation of the secondary amine could be achieved under specific conditions. Furthermore, the pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents already present, to introduce additional functional groups.
Table 3: Common Derivatization Reactions
| Reaction | Reagents | Functional Group Modified | Purpose |
| Amide Coupling | Amines, Coupling Reagents (HATU, EDC) researchgate.netluxembourg-bio.com | Carboxylic Acid | Introduce diverse substituents, explore SAR. |
| Esterification | Alcohols, Acid Catalyst | Carboxylic Acid | Modify pharmacokinetics, protection of the acid. nih.gov |
| N-Alkylation/Acylation | Alkyl halides, Acyl chlorides | Secondary Amine | Introduce substituents on the nitrogen atom. |
| Ring Substitution | Electrophiles/Nucleophiles | Pyrazine Ring | Introduce functional groups on the heterocyclic core. |
Functionalization of the Pyrazine Ring System
The chemical reactivity of the pyrazine ring allows for various modifications, which can be crucial for tuning the pharmacological properties of its derivatives. The electron-deficient nature of the pyrazine ring, resulting from the two nitrogen atoms, dictates its reactivity towards different reagents. mdpi.com Methodologies for functionalizing the pyrazine core often involve substitution reactions, which can be introduced either before or after the installation of the aminoacetic acid side chain.
A common strategy involves the use of a pre-functionalized pyrazine, such as 2-chloropyrazine, as a starting material. The chlorine atom can be readily displaced by nucleophiles. For instance, in the synthesis of favipiravir, a pyrazine-containing antiviral agent, 3,6-dichloropyrazine-2-carbonitrile (B1371311) was used as a key intermediate, highlighting the utility of halogenated pyrazines in building complex derivatives. mdpi.com Nickel-catalyzed Kumada-Corriu cross-coupling reactions have also been effectively used to introduce alkyl or aryl groups onto the pyrazine ring, starting from a chlorinated pyrazine precursor. mdpi.com
Another approach is the direct functionalization of the pyrazine ring. For example, N-oxide intermediates can be employed to strategically install substituents at specific positions on the pyrazine heterocycle. mdpi.com Furthermore, biomimetically inspired syntheses have been developed, such as the homodimerization of α-amino aldehydes followed by air oxidation to produce 2,5-disubstituted pyrazine alkaloids. mdpi.comrsc.org This method offers a concise route to symmetrically substituted pyrazines from readily available amino acid precursors.
More complex, fused-ring systems incorporating the pyrazine structure can also be synthesized. A double Suzuki-Miyaura coupling between 2,5-dibromopyrazine (B1339098) and a borylated indole (B1671886) has been used to create pyrazine-linked bisindole alkaloids. mdpi.com These examples demonstrate the versatility of the pyrazine core and the various synthetic tools available for its modification, which can be applied to the synthesis of diverse this compound derivatives.
Modifications at the Carboxyl and Amine Functionalities
The carboxyl and secondary amine groups of this compound are key handles for further molecular elaboration. Standard peptide coupling reagents are frequently employed to convert the carboxylic acid into a wide range of amides. For instance, propylphosphonic anhydride (B1165640) (T3P) has been successfully used as a coupling reagent to synthesize a series of pyrazine-2-carboxylic acid derivatives by reacting them with various piperazines. rjpbcs.com This method is efficient and avoids the need for chlorinated intermediates. rjpbcs.com Other common coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) are also standard for forming amide bonds from pyrazine carboxylic acids.
Enzymatic methods offer a greener alternative for amide synthesis. Lipozyme® TL IM, a lipase from Thermomyces lanuginosus, has been shown to catalyze the amidation of pyrazine esters with various amines, including aliphatic amines and benzylamines, in high yields. nih.gov This biocatalytic approach can be performed under mild conditions, often at around 45 °C. nih.gov
The secondary amine of the aminoacetic acid moiety can also be a site for modification. For example, reductive alkylation of related methyl 5-amino-2-pyridinecarboxylates has been used as a general method to introduce substituents on the amino group. nih.gov This highlights a potential route for N-alkylation of the this compound scaffold.
The following table summarizes various coupling agents and conditions used for the modification of pyrazine carboxylic acids, which are directly applicable to this compound.
| Starting Material | Reagent/Coupling Agent | Product Type | Reference |
| Substituted pyrazine-2-carboxylic acid | Propylphosphonic anhydride (T3P), Diisopropylethylamine (DIPEA) | Piperazine amides | rjpbcs.com |
| Pyrazine-2-carboxylate | Lipozyme® TL IM, Benzylamine | Benzylamide | nih.gov |
| 3-Aminopyrazine-2-carboxylic acid | 1,1'-Carbonyldiimidazole (B1668759) (CDI), Aniline | Anilide | glpbio.com |
| Pyrazine-2-carboxylic acid | Thionyl chloride (SOCl2), Amine | Amides | nih.gov |
Synthesis of Peptidomimetic Scaffolds Incorporating this compound Analogs
The structural rigidity and defined geometry of the pyrazine ring make it an attractive scaffold for the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. The this compound unit can be incorporated into larger peptide sequences to introduce conformational constraints or to replace a dipeptide unit.
Solid-phase synthesis is a powerful technique for constructing libraries of peptidomimetics. thieme-connect.comnih.gov An efficient synthesis of 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics has been developed, starting from 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine. thieme-connect.com In this method, N-protected amino acid hydrazides and esters are coupled using N,N'-carbonyldiimidazole (CDI) as the coupling agent to build the peptidomimetic structure. thieme-connect.com This demonstrates a strategy where a fused pyrazine system acts as the core of the peptidomimetic.
Another approach involves the dimerization of amino acid-derived α-amino aldehydes, which provides a biomimetic route to 2,5-disubstituted pyrazine natural products. rsc.org This methodology can be adapted to create symmetrical peptidomimetic scaffolds where the pyrazine core links two amino acid-derived fragments. The process involves the in-situ generation of α-amino aldehydes from their Cbz-protected precursors via hydrogenolysis, followed by dimerization and oxidation in a one-pot operation. rsc.org
The following table outlines research findings related to the synthesis of pyrazine-containing peptidomimetic scaffolds.
| Scaffold Type | Key Synthetic Strategy | Starting Materials | Reference |
| 5H-Pyrrolo[3,4-b]pyrazine-based peptidomimetics | Coupling with CDI | 5-Imino-5H-pyrrolo[3,4-b]pyrazin-7-amine, N-protected amino acid hydrazides/esters | thieme-connect.com |
| 2,5-Disubstituted pyrazine alkaloids | Dimerization of α-amino aldehydes | Cbz-protected α-amino aldehydes from amino acids | mdpi.comrsc.org |
| General pyrazine-containing peptides | Standard peptide coupling | Pyrazine carboxylic acids, amino acid esters | rjpbcs.com |
These synthetic methodologies provide a robust toolkit for the preparation and derivatization of this compound and its incorporation into novel peptidomimetic structures, paving the way for the discovery of new bioactive compounds.
Reactivity of the Pyrazine Nitrogen Atoms
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. researchgate.net This arrangement makes the ring electron-deficient and weakly basic. researchgate.netslideshare.net Compared to pyridine, pyrazine is a significantly weaker base due to the inductive electron-withdrawing effect of the second nitrogen atom. slideshare.netwikipedia.org The pKa of protonated pyrazine is approximately 0.37. wikipedia.org
The nitrogen atoms in this compound are the primary sites for electrophilic attack, such as protonation and alkylation. slideshare.net However, the presence of the aminoacetic acid substituent, an electron-donating group, can modulate the reactivity of the ring. This substituent can increase the electron density of the pyrazine ring, potentially influencing the basicity of the nitrogen atoms.
Reactions Involving the Amine and Carboxyl Functionalities
The amino and carboxyl groups of this compound are key sites for a variety of chemical transformations, including amidation and esterification. researchgate.net
Amidation and Esterification Reactions
The carboxylic acid moiety of this compound can readily undergo esterification with various alcohols under acidic conditions or using coupling agents. This reaction converts the carboxylic acid to its corresponding ester. nih.gov Similarly, the carboxylic acid can be activated and reacted with amines to form amides. rsc.orgchempedia.info This amidation can be achieved using various coupling reagents. rsc.orgnih.gov
The secondary amine group can also participate in reactions, such as acylation, to form N-substituted derivatives. For instance, it can react with acyl chlorides or anhydrides.
A study on the synthesis of substituted amides of pyrazine-2-carboxylic acids demonstrated the condensation of pyrazine-2-carboxylic acid chlorides with various anilines to yield a series of amides. researchgate.net Another study reported the synthesis of 2-[propyl(pyrazine-2-carbonyl)amino]acetic acid, highlighting the reactivity of the amine and carboxyl groups. nih.gov
Table 1: Examples of Amidation and Esterification Reactions
| Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| 3-Aminopyrazine-2-carboxylic acid | Aniline, CDI | Amide | imist.ma |
| Pyrazine-2-carboxylic acid chloride | Substituted anilines | Amide | researchgate.net |
| Amino acids | Alcohols, Acid catalyst | Ester | nih.gov |
Decarboxylation Pathways and Mechanisms
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a potential reaction for this compound, particularly under thermal stress. The stability of the resulting carbanion or radical intermediate influences the ease of decarboxylation. The electron-withdrawing pyrazine ring may stabilize a negative charge on the adjacent carbon atom, potentially facilitating decarboxylation under certain conditions.
While specific studies on the decarboxylation of this compound are not extensively documented, the general principles of amino acid decarboxylation suggest that it can be induced thermally or catalytically. The mechanism would likely involve the formation of a zwitterion, followed by the elimination of CO2 to yield 2-aminomethylpyrazine.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazine Ring
The pyrazine ring's electron-deficient nature makes it generally resistant to electrophilic aromatic substitution (EAS). thieme-connect.de The presence of two deactivating nitrogen atoms makes reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation difficult without the presence of activating groups on the ring. thieme-connect.deyoutube.com The amino group in this compound is an activating group, which could direct incoming electrophiles to the ortho and para positions relative to the amino group. However, the strong deactivation by the ring nitrogens still presents a significant barrier. youtube.com
Conversely, the electron-deficient character of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the carbon atoms adjacent to the nitrogen atoms (positions 2, 3, 5, and 6). um.edu.myquora.com The presence of a good leaving group, such as a halogen, at these positions facilitates NAS. In the case of this compound, direct displacement of a hydrogen atom by a nucleophile is less common but can occur if the ring is further activated by strong electron-withdrawing groups or under forcing conditions. thieme-connect.de
Redox Chemistry of this compound and Related Compounds
The pyrazine ring can undergo both oxidation and reduction reactions. Oxidation typically occurs at the nitrogen atoms to form N-oxides. um.edu.my For example, alkylpyrazines can react with hydrogen peroxide to yield mono- and di-N-oxides. um.edu.my The aminoacetic acid substituent may influence the ease and regioselectivity of N-oxidation.
Reduction of the pyrazine ring can lead to dihydropyrazines, tetrahydropyrazines, or the fully saturated piperazine. um.edu.my Common reducing agents include catalytic hydrogenation (e.g., with palladium on carbon) and dissolving metal reductions. The specific product obtained depends on the reaction conditions and the nature of the reducing agent. For instance, 2,5-diphenylpyrazine (B189496) has been reduced to the corresponding dihydropyrazine using hydriodic acid and red phosphorus. um.edu.my
Some pyrazine derivatives, such as tetramethylpyrazine, have been reported to exhibit antioxidant properties by scavenging superoxide (B77818) anions. wikipedia.org
Mechanistic Investigations of Reaction Pathways for this compound Derivatives
The synthesis of various derivatives of this compound provides insight into the mechanistic pathways of their formation. For example, the synthesis of amide derivatives often involves the activation of the carboxylic acid group. One common method uses a coupling agent like 1,1'-carbonyldiimidazole (CDI). imist.ma The mechanism involves the reaction of the carboxylic acid with CDI to form an activated acylimidazolide intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the final amide product, with imidazole (B134444) being a good leaving group. imist.ma
In the synthesis of 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides, the design and synthesis of these compounds as potential inhibitors of mycobacterial enzymes highlight the importance of understanding reaction mechanisms to achieve desired molecular architectures. nih.gov Similarly, the synthesis of coordination complexes with ligands derived from pyrazine and acetic acid, such as 2-(5-(pyrazin-2-yl)-2H-tetrazol-2-yl) acetic acid, demonstrates the versatile reactivity of these building blocks. science.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pyridine |
| Pyrazine-2-carboxylic acid |
| 2-[Propyl(pyrazine-2-carbonyl)amino]acetic acid |
| 2-Aminomethylpyrazine |
| 2,5-Diphenylpyrazine |
| Tetramethylpyrazine |
| 1,1'-Carbonyldiimidazole (CDI) |
| 3-Amino-N-(thiazol-2-yl)pyrazine-2-carboxamide |
| 2-(5-(Pyrazin-2-yl)-2H-tetrazol-2-yl) acetic acid |
| 3-Aminopyrazine-2-carboxylic acid |
| Aniline |
Theoretical and Computational Investigations of 2 Pyrazin 2 Yl Amino Acetic Acid
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 2-[(pyrazin-2-yl)amino]acetic acid, these studies reveal key aspects of its stability, reactivity, and spectroscopic characteristics.
Molecular Orbital Analysis and Charge Distribution (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally implies higher reactivity. researchgate.net
In molecules like this compound, the HOMO is typically associated with the electron-rich regions, such as the nitrogen atoms of the pyrazine (B50134) ring and the amino group, which act as electron donors. Conversely, the LUMO is localized on the electron-deficient parts of the molecule, often the pyrazine ring itself, which can accept electrons. The interaction between these orbitals governs charge transfer within the molecule. researchgate.net
Computational studies on related pyrazine derivatives demonstrate that substitutions on the pyrazine ring can significantly influence the HOMO-LUMO gap and, consequently, the molecule's reactivity. nih.gov For this compound, the interplay between the electron-donating aminoacetic acid group and the electron-withdrawing pyrazine ring is expected to result in a specific charge distribution and reactivity profile.
Table 1: Predicted Electronic Properties of this compound and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Pyrazine | -9.8 | -0.5 | 9.3 |
| 2-Aminopyrazine (B29847) | -9.1 | -0.3 | 8.8 |
| This compound (Estimated) | -8.5 | -0.8 | 7.7 |
Note: The values for pyrazine and 2-aminopyrazine are typical literature values for illustrative purposes. The values for this compound are estimated based on the expected electronic effects of the substituent.
Conformational Analysis and Energy Landscapes
The flexibility of the aminoacetic acid side chain in this compound allows for multiple conformations, each with a distinct energy level. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. This is crucial as the molecule's biological activity and physical properties are often dictated by its preferred three-dimensional structure.
Computational methods can map the potential energy surface of the molecule by systematically rotating the rotatable bonds, such as the C-N bond between the pyrazine ring and the amino group, and the C-C bond of the acetic acid moiety. These calculations would likely reveal that the most stable conformers are those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding between the carboxylic acid group and a nitrogen atom of the pyrazine ring. A 3D conformer of a related, more complex pyrazine derivative is available in public databases, indicating the feasibility of such analyses.
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for studying the mechanisms of chemical reactions. nih.gov It provides a good balance between accuracy and computational cost, making it suitable for investigating complex reaction pathways.
Transition State Characterization for this compound Reactions
Understanding a chemical reaction requires the characterization of its transition state—the highest energy point along the reaction coordinate. DFT calculations can be employed to locate and characterize the transition states for various reactions involving this compound, such as its synthesis, degradation, or its interaction with other molecules. By determining the structure and energy of the transition state, one can calculate the activation energy, which is a key determinant of the reaction rate. For instance, in a potential synthesis reaction, DFT could model the approach of the reactants and the formation of the C-N bond.
Prediction of Reactivity Patterns and Selectivity
DFT can also predict the reactivity patterns and selectivity of a molecule. By calculating various reactivity descriptors, such as the Fukui functions or the dual descriptor, which are derived from the electron density, it is possible to identify the most nucleophilic and electrophilic sites within this compound. This information is invaluable for predicting how the molecule will react with different reagents. For example, such calculations would likely confirm that the nitrogen atoms of the pyrazine ring are susceptible to electrophilic attack, while the carboxylic acid proton is the most acidic site. Studies on other nitrogen-containing heterocyclic compounds have successfully used DFT to predict reaction selectivity.
Molecular Dynamics Simulations and Solvation Effects
While quantum chemical methods are excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are used to explore the behavior of a molecule over time, particularly in a solvent environment. eurasianjournals.com MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational changes, intermolecular interactions, and solvation.
For this compound, MD simulations can reveal how the molecule interacts with water molecules. These simulations would show the formation of hydrogen bonds between the polar groups of the solute (the pyrazine nitrogens, the amino group, and the carboxylic acid) and the surrounding water molecules. The solvation shell that forms around the molecule influences its solubility, stability, and conformational preferences. MD simulations can also be used to study the dynamics of the molecule's flexible side chain in solution, providing a more realistic picture of its behavior than static quantum chemical calculations. Research on similar heterocyclic compounds has utilized MD simulations to understand their dynamic behavior and interactions in a biological context. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Mechanistic Insights
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are no specific Quantitative Structure-Activity Relationship (QSAR) studies available for the compound This compound . While QSAR modeling is a significant area of research for various pyrazine derivatives, this particular molecule has not been the subject of such an investigation in the available public research.
QSAR studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery and development, providing insights into the mechanism of action of molecules and guiding the design of new, more potent compounds. The process typically involves calculating a range of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. These descriptors are then correlated with the experimentally determined biological activity using statistical methods like multiple linear regression (MLR) or machine learning algorithms.
For a QSAR study to be conducted, a dataset of structurally related compounds with corresponding biological activity data is required. The absence of QSAR studies for This compound suggests that a systematic investigation of its biological activity and that of its close analogs has not been reported in a manner that would facilitate such modeling.
While research exists on the QSAR of other pyrazine-containing molecules, the strict focus on This compound as per the user's request means that the findings from those studies on different chemical entities cannot be extrapolated or included here. The structural and electronic properties of different pyrazine derivatives can vary significantly, leading to different biological activities and, consequently, distinct QSAR models.
Therefore, this section cannot provide detailed research findings, data tables, or mechanistic insights derived from QSAR modeling specifically for This compound due to the lack of available data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of this compound in solution. It provides granular information about the chemical environment of each atom, enabling the elucidation of its stereochemistry and conformational preferences.
2D NMR Techniques for Structural Connectivity
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals and mapping the covalent bond framework of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.
A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, this would show correlations between the protons on the pyrazine ring, helping to confirm their relative positions.
HSQC experiments correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of a proton signal to its corresponding carbon atom. For instance, the methylene (B1212753) protons of the acetic acid moiety would show a clear correlation to the methylene carbon.
HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. In the case of this compound, HMBC would show correlations between the pyrazine ring protons and the carbons of the acetic acid group, confirming the linkage between the two moieties.
Table 1: Representative 2D NMR Correlations for this compound
| Proton Signal (¹H) | Correlated Carbon Signal (¹³C) in HSQC | Correlated Carbon Signals (¹³C) in HMBC |
| Pyrazine-H3 | Pyrazine-C3 | Pyrazine-C2, Pyrazine-C4a |
| Pyrazine-H5 | Pyrazine-C5 | Pyrazine-C4, Pyrazine-C6 |
| Pyrazine-H6 | Pyrazine-C6 | Pyrazine-C5, Pyrazine-C2 |
| Methylene-CH₂ | Methylene-C | Carboxyl-C, Pyrazine-C2 |
| Amine-NH | - | Methylene-C, Pyrazine-C2 |
Solid-State NMR Applications in Polymorphism and Crystal Structures
While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) offers a window into its structure in the solid phase. This is particularly valuable for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. Although specific ssNMR studies on this compound are not widely reported in publicly available literature, the technique's potential is significant.
By analyzing the chemical shift anisotropies and dipolar couplings in the solid state, ssNMR can differentiate between polymorphs. Each crystalline form would give rise to a unique ssNMR spectrum, reflecting the different local electronic environments and intermolecular packing arrangements. Furthermore, techniques like cross-polarization magic-angle spinning (CP/MAS) can enhance the signals of low-abundance nuclei like ¹³C and ¹⁵N, providing detailed information about the molecular conformation and hydrogen bonding network within the crystal lattice.
Mass Spectrometry Techniques for Investigating Fragmentation Pathways and Molecular Interactions
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of this compound and in elucidating its structure through controlled fragmentation.
High-Resolution Mass Spectrometry and Tandem MS for Complex Mixture Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its fragments. This high precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas, a common challenge in the analysis of complex mixtures.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, the protonated molecule of this compound, [M+H]⁺, is isolated and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure. For this compound, expected fragmentation pathways would include the loss of water (H₂O) from the carboxylic acid group and cleavage of the bond between the pyrazine ring and the amino acid moiety.
Table 2: Predicted Fragmentation Pattern of this compound in Tandem MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |
| [M+H]⁺ | Varies | H₂O | Protonated molecule after dehydration |
| [M+H]⁺ | Varies | CO | Protonated molecule after loss of carbon monoxide |
| [M+H]⁺ | Varies | C₂H₂O₂ | Protonated pyrazinamine |
| [M+H]⁺ | Varies | C₄H₄N₂ | Protonated 2-aminoacetic acid |
Ion Mobility-Mass Spectrometry for Conformational Studies
X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions
X-ray diffraction (XRD) on single crystals is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. An XRD study of this compound would reveal bond lengths, bond angles, and torsion angles with high precision.
Advanced Spectroscopic and Diffraction Based Structural Elucidation Methodologies
The crystal packing of this derivative is dominated by hydrogen bonding. The amino nitrogen atom acts as a hydrogen-bond donor to one of the pyrazine (B50134) nitrogen atoms of an adjacent molecule. nih.govuni.lu Concurrently, the hydroxyl group's hydrogen atom donates to the other pyrazine nitrogen of another neighboring molecule. nih.govuni.lu This intricate network of hydrogen bonds results in the formation of a helical chain extending along the crystallographic b-axis. nih.govuni.lu It is highly probable that this compound would exhibit similar, if not more complex, hydrogen bonding patterns due to the presence of the carboxylic acid group, which can act as both a hydrogen bond donor (from the hydroxyl) and acceptor (at the carbonyl oxygen).
The following table summarizes the crystallographic data for the related compound, 2-{[(Pyrazin-2-yl)amino]methyl}phenol.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₁N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.338(2) |
| b (Å) | 8.989(2) |
| c (Å) | 11.234(2) |
| β (°) | 108.97(3) |
| Volume (ų) | 988.8(4) |
| Z | 4 |
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline solids. While specific PXRD data for this compound is not available in the reviewed literature, the methodology is well-established for analyzing related pharmaceutical compounds. For example, the crystal structure of the antiparkinsonian drug (R)-rasagiline mesylate was successfully determined from a combination of laboratory and synchrotron PXRD data. nih.gov
In the case of rasagiline (B1678815) mesylate, PXRD analysis, coupled with Rietveld refinement and validated by Density Functional Theory (DFT) calculations, revealed a layered crystal packing dominated by extensive N-H···O and C-H···O hydrogen bonds, as well as C-H···π interactions. nih.gov Hirshfeld surface analysis further quantified the intermolecular contacts, showing significant contributions from H···H, H···C/C···H, and H···O/O···H interactions. nih.gov
A similar approach could be applied to this compound to determine its crystalline phases, unit cell parameters, and to gain insight into its packing arrangement. The presence of both hydrogen bond donors (N-H, O-H) and acceptors (N in pyrazine, C=O and O-H in carboxylic acid) suggests that this compound is likely to form robust, hydrogen-bonded crystalline structures. PXRD would be instrumental in identifying different polymorphs, which could have distinct physical properties.
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the functional group analysis and the study of non-covalent interactions, such as hydrogen bonding, in molecules like this compound.
Infrared (IR) Spectroscopy:
FTIR spectroscopy is particularly sensitive to polar functional groups. For this compound, characteristic vibrational modes are expected. Studies on related pyrazine-2-carboxylic acid derivatives provide a basis for these expectations. hilarispublisher.comresearchgate.net The N-H stretching vibration of the secondary amine is anticipated in the region of 3300-3400 cm⁻¹. hilarispublisher.com The carboxylic acid O-H stretch is expected to be a broad band, typically in the 2500-3300 cm⁻¹ range, due to strong hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong, sharp band usually found between 1700 and 1725 cm⁻¹. hilarispublisher.com However, if the carboxylic acid exists in its zwitterionic form (as is common for amino acids), the carboxylate (COO⁻) group would show characteristic asymmetric and symmetric stretching bands around 1600 cm⁻¹ and 1400 cm⁻¹, respectively. The pyrazine ring itself will exhibit a series of characteristic C-H and ring stretching vibrations.
A study on 3-aminopyrazine-2-carboxylic acid, an isomer of the target molecule, identified an intramolecular O-H···N hydrogen bond in its most stable conformer. nih.gov This interaction, along with an N-H···O hydrogen bond, significantly influences the vibrational frequencies. nih.gov Similar intramolecular and intermolecular hydrogen bonds are expected to be prominent features in the IR spectrum of this compound.
Raman Spectroscopy:
Raman spectroscopy, being more sensitive to non-polar bonds and symmetric vibrations, provides complementary information to IR spectroscopy. The pyrazine ring vibrations are typically strong in the Raman spectrum. For instance, pyrazine-2-carbonitrile shows a prominent ring vibration band around 1020 cm⁻¹. nih.gov The C-H stretching vibrations of the pyrazine ring are expected above 3000 cm⁻¹. Raman spectroscopy is also a powerful tool for studying hydrogen bonding in aqueous solutions and solid states. The position and width of the O-H and N-H stretching bands can provide detailed information about the strength and nature of these interactions.
The following table summarizes the expected vibrational frequencies for key functional groups in this compound based on data from related compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| N-H (amine) | Stretching | 3300 - 3400 | IR, Raman |
| O-H (carboxylic acid) | Stretching (broad) | 2500 - 3300 | IR |
| C=O (carboxylic acid) | Stretching | 1700 - 1725 | IR |
| COO⁻ (zwitterion) | Asymmetric Stretching | ~1600 | IR |
| COO⁻ (zwitterion) | Symmetric Stretching | ~1400 | IR, Raman |
| Pyrazine Ring | Ring Vibrations | 1000 - 1600 | IR, Raman |
| C-H (aromatic) | Stretching | >3000 | IR, Raman |
Coordination Chemistry of 2 Pyrazin 2 Yl Amino Acetic Acid with Metal Ions
Ligand Design Principles and Chelation Modes of 2-[(PYRAZIN-2-YL)AMINO]ACETIC ACID
The design of this compound as a ligand incorporates several key principles of coordination chemistry. The molecule contains multiple potential donor sites: the two nitrogen atoms of the pyrazine (B50134) ring, the secondary amine nitrogen, and the two oxygen atoms of the carboxylate group. This poly-dentate character allows for various chelation modes.
The primary chelation is expected to involve a bidentate N,O-coordination, forming a stable five-membered ring through the pyrazine ring nitrogen and the carboxylate oxygen. This is a common coordination mode for N-heterocyclic amino acids. Another possibility is a bidentate N,N-chelation involving one of the pyrazine nitrogens and the secondary amine nitrogen. Furthermore, the carboxylate group can bridge between two metal centers, leading to the formation of coordination polymers. The pyrazine ring itself is a well-known bridging ligand, capable of coordinating to two different metal ions through its two nitrogen atoms, a feature that could lead to extended network structures.
Synthesis and Characterization of Metal Complexes
While specific synthetic procedures for metal complexes of this compound are not reported, general methods for the synthesis of similar complexes can be described. Typically, the synthesis would involve the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent, such as water, ethanol, or a mixture thereof. The reaction conditions, such as temperature and pH, would be crucial in determining the final product, influencing the protonation state of the ligand and the coordination mode.
Transition Metal Complexes of this compound Analogs
Studies on analogs such as pyrazine-2-carboxamide and Schiff base derivatives of 2-aminopyrazine (B29847) provide insights into the expected coordination behavior with transition metals. For instance, pyrazine-2-carboxamide has been shown to coordinate to metal ions through the pyrazine nitrogen and the amide oxygen, forming stable chelate rings. Similarly, Schiff base ligands derived from 2-aminopyrazine and salicylaldehyde (B1680747) have been used to synthesize Mn(II), Cu(II), Ni(II), Co(II), and Zn(II) complexes, where the ligand acts as a bidentate or tridentate donor. It is anticipated that this compound would form stable complexes with a range of transition metals, with the specific coordination geometry (e.g., octahedral, tetrahedral, or square planar) being dependent on the metal ion and its oxidation state.
Table 1: Examples of Transition Metal Complexes with Pyrazine-Derived Ligands
| Ligand | Metal Ion | Coordination Mode | Reference |
|---|---|---|---|
| Pyrazine-2-carboxamide | Cu(II) | Bidentate (N,O) | |
| 2-((Pyrazine-2-ylimino)methyl)phenol | Mn(II), Cu(II), Ni(II), Co(II), Zn(II) | Bidentate (N,O) or Tridentate |
Main Group and Lanthanide Complexes (if any relevant studies)
There is a lack of specific studies on the coordination of this compound with main group and lanthanide elements. However, the hard oxygen donors of the carboxylate group would be expected to have a strong affinity for these hard Lewis acids. The coordination chemistry of lanthanide ions with amino acids is well-established, often resulting in complexes with high coordination numbers and interesting photoluminescent properties. It is plausible that this compound could form stable complexes with lanthanide ions, potentially exhibiting luminescence.
Structural Analysis of Metal-2-[(PYRAZIN-2-YL)AMINO]ACETIC ACID Complexes
The structural analysis of any potential metal complexes of this compound would rely on single-crystal X-ray diffraction and various spectroscopic techniques.
Crystal Structures and Coordination Geometries
Although no crystal structures of metal complexes with this compound are available, predictions can be made based on related structures. For example, the crystal structure of a copper(II) complex with a pyrazine amide ligand shows the formation of coordination polymers through bridging pyrazine units. It is likely that this compound could also form one-, two-, or three-dimensional coordination polymers, with the dimensionality depending on the metal-to-ligand ratio and the reaction conditions. The coordination geometry around the metal center would be determined by the electronic configuration of the metal and the steric and electronic properties of the ligand.
Exploration of Molecular Recognition and Biological Interaction Mechanisms Non Clinical Focus
Investigation of Enzyme-2-[(PYRAZIN-2-YL)AMINO]ACETIC ACID Substrate/Inhibitor Interactions (Mechanistic Enzymology)
The interaction of 2-[(PYRAZIN-2-YL)AMINO]ACETIC ACID and its derivatives with various enzymes is a key area of research, providing insights into their potential as inhibitors.
Mechanistic Enzymology Studies (e.g., binding site analysis, inhibition kinetics)
Studies on pyrazine (B50134) derivatives have shed light on their mechanisms of enzyme inhibition. For instance, derivatives of pyrazine-2-carboxylic acid have been investigated as potential inhibitors of the Mycobacterium tuberculosis InhA protein. researchgate.net While specific kinetic data for this compound is not detailed in the provided results, the general approach involves assessing how these compounds affect enzyme activity. Competitive inhibition is a common mechanism where the inhibitor vies with the substrate for the enzyme's active site. nih.gov This type of inhibition is characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the enzymatic reaction. nih.gov
Binding site analysis for related pyrazine-containing compounds, such as certain histone deacetylase (HDAC) inhibitors, reveals crucial interactions. mdpi.comresearchgate.net These inhibitors often feature a zinc-binding group, and their interaction with the enzyme's active site involves coordination with a zinc ion and hydrogen bonding with specific amino acid residues. For example, in HDAC1, HDAC2, and HDAC3, a conserved aspartate residue is key for ionic hydrogen bonding. mdpi.com Aromatic interactions with histidine and proline residues at the rim of the binding channel also contribute to the binding affinity. mdpi.com
Table 1: Key Amino Acid Interactions for Pyrazine-based HDAC Inhibitors
| Enzyme | Interacting Residues | Type of Interaction |
|---|---|---|
| HDAC1 | D99, H27, P29 | Ionic Hydrogen Bonding, Aromatic |
| HDAC2 | D104, H33, P34 | Ionic Hydrogen Bonding, Aromatic |
Computational Docking and Molecular Dynamics Simulations of Enzyme-Ligand Complexes
Computational methods are invaluable for predicting and analyzing the interactions between small molecules and proteins at an atomic level. researchgate.net Molecular docking studies on pyrazine-2-carboxylic acid derivatives with the M. tuberculosis InhA protein have been performed to understand their binding modes. researchgate.net These studies help in identifying the most favorable binding poses and estimating the binding energy, often represented by a rerank score. researchgate.net
Molecular dynamics (MD) simulations provide further insights into the stability and dynamics of the enzyme-ligand complex over time. nih.gov For pyrazine-linked 2-aminobenzamides as HDAC inhibitors, MD simulations have been used to rationalize in vitro data and develop structure-activity relationships (SAR). mdpi.comresearchgate.net These simulations can reveal detailed interactions, such as hydrogen bonds, metal coordination, ionic interactions, and aromatic interactions, and how they evolve during the simulation. researchgate.net For example, simulations of HDAC inhibitors have shown the distances between the zinc-coordinating atoms of the ligand and the zinc ion in the active site. researchgate.net
Receptor Binding Studies at a Molecular Level
The interaction of this compound and related compounds with various receptors is fundamental to understanding their biological effects.
Ligand-Receptor Interactions and Allosteric Modulation Mechanisms
Ligand-receptor interactions are governed by the formation of noncovalent bonds between a ligand and its specific receptor, a process crucial for many biological functions. arxiv.org The study of these interactions has been significantly advanced by techniques like X-ray crystallography and genetic engineering. arxiv.org For instance, the binding of the β3-adrenergic agonist Mirabegron, which contains a thiazole (B1198619) ring structurally related to the pyrazine ring, involves hydrogen bonding and interactions with specific aspartate and asparagine residues in the orthosteric binding pocket. mdpi.com
Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity and/or efficacy for the endogenous ligand. nih.gov This can lead to a more selective pharmacological response. nih.gov Pyrazolopyrimidines, which share structural similarities with pyrazine derivatives, have been identified as positive allosteric modulators of the HCA2 receptor (GPR109A). nih.gov These compounds can enhance the potency and efficacy of the natural ligand. nih.gov
Biophysical Techniques for Binding Affinity Determination (e.g., ITC, SPR)
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques used to quantify the binding affinity between molecules without the need for labeling.
Surface Plasmon Resonance (SPR) measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized receptor (or vice versa). helsinki.fi This technique provides real-time data on the association and dissociation rates of the interaction, from which the binding affinity (KD) can be calculated. helsinki.fi SPR has been used to study the binding of amino acids to molecularly imprinted surfaces, where the refractive index changes upon binding are amplified by gold nanoparticles. nih.gov
While specific ITC or SPR data for the direct interaction of this compound were not found in the search results, these methods are standard for characterizing such interactions. For example, a localized SPR technique has been used to study the complexation of various drugs with silver nanoparticles by observing the quenching of fluorescence. rsc.org
Role of this compound in Biochemical Pathways and Processes (Mechanistic Insights)
The chemical structure of this compound suggests its potential involvement in various biochemical pathways, primarily through its ability to interact with enzymes and receptors that play key roles in these processes.
Derivatives of pyrazine have been explored for their inhibitory effects on enzymes that are crucial in disease pathways. For example, pyrazine-linked 2-aminobenzamides are designed as selective inhibitors of class I histone deacetylases (HDACs). mdpi.comresearchgate.net HDACs are involved in the regulation of gene expression, and their dysregulation is implicated in cancer. By inhibiting HDACs, these compounds can modulate cellular proliferation. mdpi.com
Another example is the active metabolite of selexipag, which is a pyrazine derivative with a butoxy]acetic acid side chain. nih.gov This compound acts as a prostacyclin receptor agonist, leading to vasodilation and inhibition of platelet aggregation. nih.gov This demonstrates how a pyrazine core can be part of a molecule that modulates signaling pathways related to vascular function.
Furthermore, pyrazole-s-triazine derivatives, which are structurally related to pyrazines, have been investigated for their effects on the EGFR/PI3K/AKT/mTOR signaling cascade in cancer cells. nih.gov This pathway is critical for cell growth, proliferation, and survival.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Pyrazine-2-carboxylic acid |
| 2-aminobenzamide |
| Mirabegron |
| Pyrazolopyrimidines |
| Selexipag |
Based on a comprehensive search of available scientific literature, there is no specific information regarding the molecular recognition and biological interaction mechanisms of the chemical compound this compound with biomolecules such as DNA, RNA, and proteins.
Extensive searches for research findings, detailed mechanistic implications, and data suitable for interactive tables on this particular compound have not yielded any relevant results. Therefore, the requested article focusing on "" for this compound cannot be generated at this time due to a lack of available data in the public domain.
Advanced Research Applications and Materials Science Contributions
2-[(PYRAZIN-2-YL)AMINO]ACETIC ACID in the Development of New Materials
The pyrazine (B50134) moiety is a well-established component in functional organic materials due to its electron-deficient nature and specific geometric and electronic properties. The incorporation of an amino acid group provides sites for polymerization and directed intermolecular interactions, suggesting potential for creating novel materials.
While specific studies detailing the polymerization of this compound are not widely documented in current literature, the structural motifs it contains are highly relevant to polymer and materials chemistry. Nitrogen-containing heterocyclic compounds, including pyrazines and the related pyrazoles, are utilized in the synthesis of polymers with applications in the food industry, as cosmetic colorings, and as UV stabilizers. nih.gov The presence of both a carboxylic acid and a secondary amine group on this compound provides two distinct points for condensation polymerization, allowing it to be incorporated into polyamide or polyester (B1180765) backbones. Such polymers could exhibit tailored electronic properties, thermal stability, and chelating capabilities imparted by the pyrazine ring.
In the broader context of organic electronics, pyrazine-containing molecules are explored as components of donor-acceptor (D-A) systems. frontiersin.org The electron-accepting character of the pyrazine ring, combined with the electron-donating potential of the amino group, makes this compound a candidate for inclusion in charge-transfer materials, which are fundamental to organic semiconductors and photovoltaics.
The functional groups within this compound—the carboxylic acid, the secondary amine, and the pyrazine nitrogens—are ideal for directing the formation of ordered, non-covalent structures through hydrogen bonding. This capacity for self-assembly is a cornerstone of supramolecular chemistry and crystal engineering.
Research on analogous pyrazine derivatives demonstrates this principle effectively. For instance, studies on pyrazine-2,5-dicarboxamides reveal the formation of extensive three-dimensional supramolecular networks held together by N—H⋯N and C—H⋯O hydrogen bonds. researchgate.net Similarly, the compound 2-{[(Pyrazin-2-yl)amino]methyl}phenol forms helical chains in the solid state, guided by a combination of O—H⋯N and N—H⋯N hydrogen bonds. researchgate.net A nickel(II) complex of N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine showcases how hydrogen bonds between the amino groups and counter-anions can assemble mononuclear molecules into complex 1D and 3D supramolecular coordination polymers. nih.gov
These examples strongly suggest that this compound can form predictable supramolecular synthons. The carboxylic acid group can form robust dimers or interact with the pyrazine nitrogen, while the N-H group provides an additional hydrogen bond donor site. This allows for the construction of higher-order architectures like tapes, sheets, or three-dimensional frameworks.
Table 1: Examples of Hydrogen Bonding in Pyrazine-Amine Supramolecular Structures
| Compound | Interacting Groups | Resulting Structure | Reference |
| Pyrazine-2,5-dicarboxamides | Amide N-H and Pyrazine N; Carbonyl O and C-H | 3D Supramolecular Network | researchgate.net |
| 2-{[(Pyrazin-2-yl)amino]methyl}phenol | Amino N-H and Pyrazine N; Phenol O-H and Pyrazine N | Helical Chains | researchgate.net |
| Ni(H2dpzpda)22 | Amino N-H and Anions (ClO4⁻, NO3⁻) | 1D Chains and 3D Networks | nih.gov |
Use as a Building Block in Organic Synthesis and Medicinal Chemistry Research
This compound is classified as a versatile building block for research purposes. biosynth.com Its bifunctional nature allows it to be readily used in the synthesis of more complex molecules, particularly in the field of medicinal chemistry where the pyrazine ring is a recognized pharmacophore.
The pyrazine scaffold is present in numerous biologically active compounds, and derivatives are often explored as potential therapeutic agents. For example, pyrazine-based structures have been designed as inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), a target in cancer therapy. nih.gov The synthesis of these inhibitors often involves coupling a pyrazine core with other molecular fragments, a process for which this compound is well-suited. Furthermore, the biomimetic synthesis of pyrazine alkaloids can be achieved through the dimerization of amino acid-derived precursors, highlighting a natural pathway for creating such structures. researchgate.netrsc.org The active metabolite of the drug selexipag, used for pulmonary arterial hypertension, is a complex pyrazine-amino acid derivative, further underscoring the pharmaceutical relevance of this chemical class. nih.gov
This compound as a Probe for Chemical and Biological Systems
The inherent electronic properties of the pyrazine ring make it a valuable component in the design of fluorescent probes. A novel donor-acceptor-donor (D-A-D) type fluorescent probe, (OMeTPA)2-Pyr, which features a central pyrazine acceptor, has been developed for long-term live cell imaging. frontiersin.org This probe was found to be photostable, have low cytotoxicity, and could permeate live cell membranes to provide clear imaging of the cytoplasm. frontiersin.org
Table 2: Properties of a Pyrazine-Based Fluorescent Probe for Live Cell Imaging
| Property | Observation | Significance | Reference |
| Architecture | Donor-Acceptor-Donor (D-A-D) | Allows for fine-tuning of photophysical properties. | frontiersin.org |
| Biocompatibility | Low cytotoxicity, carried over three cell generations | Suitable for long-term dynamic monitoring of cellular events. | frontiersin.org |
| Mechanism | Permeates cell membrane via transporter proteins | Enables labeling of live cells for cytoplasm imaging. | frontiersin.org |
Although the intrinsic fluorescent properties of this compound itself have not been extensively reported, its D-A structure suggests it could serve as a scaffold or precursor for new chemical probes. The amino acid moiety offers a convenient handle for conjugation to other molecules, such as targeting ligands or other fluorophores, to create more sophisticated probes for specific biological systems.
Role in Analytical Method Development (e.g., chelation-based sensors, chromatographic derivatization)
The structure of this compound is well-suited for the chelation of metal ions. The two nitrogen atoms of the pyrazine ring and the nitrogen and oxygen atoms of the amino acid group can act as a multidentate ligand. The formation of stable metal complexes is the operating principle behind many chelation-based sensors.
Research on related pyrazine ligands has demonstrated their ability to form complexes with various metal ions, including copper(II) and silver(I). rsc.org In one study, a pyrazine-containing ligand was shown to coordinate to copper and silver ions through its pyrazine and pyridine (B92270) nitrogen atoms. rsc.org These complexes were then studied for their interaction with biological macromolecules like DNA and bovine serum albumin (BSA), which was monitored by fluorescence spectroscopy. rsc.org This approach can be adapted to develop analytical methods where the binding of a target metal ion by this compound induces a detectable change in a spectroscopic signal (e.g., fluorescence or UV-Vis absorbance), allowing for quantitative detection. While not specifically documented for this compound, its structure is amenable to use as a derivatization agent in chromatography, where it could be used to tag analytes to enhance their detection by UV or fluorescence detectors.
Future Research Directions and Emerging Opportunities for 2 Pyrazin 2 Yl Amino Acetic Acid
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of new molecules. fnasjournals.com For 2-[(PYRAZIN-2-YL)AMINO]ACETIC ACID, AI and machine learning (ML) present a significant opportunity to accelerate research and uncover its therapeutic potential.
Predictive Modeling and Virtual Screening: AI algorithms, particularly deep learning and machine learning models, can be trained on vast datasets of chemical structures and their associated biological activities to predict the properties of new compounds. mdpi.com For this compound and its derivatives, AI can be employed to:
Predict Bioactivity: Screen the compound against numerous biological targets to identify potential therapeutic applications. fnasjournals.com
Forecast Pharmacokinetics and Toxicity: Predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which is a crucial step in early-stage drug discovery. mdpi.com
Generate Novel Structures: Utilize generative models to design new derivatives of this compound with optimized properties for specific targets. mdpi.comyoutube.com
Accelerating Synthesis and Reaction Optimization: Machine learning models can also analyze reaction data to predict optimal conditions, yields, and potential side products. This can significantly reduce the experimental effort required to develop efficient synthetic routes for this compound and its analogs.
| AI/ML Application Area | Potential Impact on this compound Research |
| Virtual High-Throughput Screening | Rapidly identifies potential biological targets and reduces the need for extensive initial lab testing. |
| Generative Molecular Design | Creates novel, synthesizable derivatives with desired therapeutic profiles. mdpi.com |
| ADMET Prediction | Prioritizes compounds with favorable drug-like properties early in the discovery pipeline. mdpi.com |
| Reaction Pathway Prediction | Suggests efficient and sustainable synthetic routes, minimizing resource-intensive trial-and-error experimentation. |
Sustainable and Green Synthesis of Pyrazine-Containing Amino Acids
The chemical industry is increasingly focusing on sustainable and environmentally benign synthetic methods. Future research on this compound will likely prioritize the development of green synthesis protocols.
Biocatalysis and Renewable Feedstocks: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. rsc.org Research into the enzymatic synthesis of pyrazinamide (B1679903) derivatives has shown the potential of biocatalysts, such as immobilized lipases, for amide bond formation under mild conditions. rsc.org This approach could be adapted for the synthesis of this compound. Furthermore, utilizing renewable resources, such as amino acids derived from protein hydrolysates or sugars from cellulose, can provide sustainable starting materials for pyrazine (B50134) synthesis. researchgate.netnih.gov
Atom-Economical and Catalytic Methods: The development of atom-economical reactions that maximize the incorporation of starting materials into the final product is a key principle of green chemistry. Manganese-catalyzed dehydrogenative coupling reactions have been developed for the synthesis of 2,5-disubstituted pyrazines from 2-amino alcohols, producing only water and hydrogen gas as byproducts. acs.org Exploring similar transition-metal-catalyzed C-N coupling reactions could lead to more efficient and sustainable routes to this compound.
| Green Synthesis Strategy | Description | Relevance to this compound |
| Biocatalysis | Use of enzymes to catalyze reactions, often with high specificity and under mild conditions. rsc.org | Enzymatic amidation could be explored for coupling the pyrazine and amino acid moieties. |
| Renewable Feedstocks | Utilizing starting materials derived from biomass, such as amino acids or sugars. researchgate.netnih.gov | The pyrazine ring could potentially be synthesized from bio-derived precursors. |
| Dehydrogenative Coupling | Formation of bonds with the elimination of hydrogen, often catalyzed by earth-abundant metals. acs.org | Could offer a direct and atom-economical route to the N-substituted amino acid. |
| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally friendly alternatives like water or tert-amyl alcohol. rsc.org | Reduces the environmental impact of the synthesis process. |
Advanced Mechanistic Insights via Operando Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Operando spectroscopy, the study of catalytic materials under actual reaction conditions, provides a powerful tool for gaining these insights. rsc.org
By combining techniques like Raman, infrared (IR), and X-ray absorption spectroscopy with a functioning chemical reactor, researchers can observe the catalyst and reacting species in real-time. youtube.comyoutube.com For the synthesis of this compound, operando spectroscopy could be used to:
Identify Active Catalytic Species: Determine the true nature of the catalyst during the reaction. rsc.org
Observe Reaction Intermediates: Detect transient species that are key to the reaction mechanism. youtube.com
Elucidate Reaction Pathways: Follow the transformation of reactants to products and identify potential side reactions.
For instance, operando electron paramagnetic resonance (EPR) spectroscopy has been used to study redox sites in catalytic reactions, which could be relevant for oxidative or reductive steps in pyrazine synthesis. wiley.com Applying these advanced spectroscopic methods would provide an unprecedented level of detail about the formation of this compound, enabling more rational catalyst design and process optimization.
Exploration of Novel Reactivity and Uncharted Transformations
The unique combination of a nucleophilic amino group and an electron-deficient pyrazine ring in this compound suggests a rich and largely unexplored reactivity profile.
Biomimetic Synthesis and Dimerization: Research has shown that pyrazine alkaloids can be formed through the dimerization of amino acid-derived α-amino aldehydes in a biomimetic fashion. nih.govrsc.org Investigating whether this compound can participate in similar dimerization or self-condensation reactions could lead to novel, more complex heterocyclic systems. The reactivity of different amino acids in pyrazine formation has been studied, indicating that the type of amino acid significantly influences the reaction outcome. researchwithrutgers.com
Novel Cyclization and Rearrangement Reactions: The synthesis of polysubstituted pyrazines has been achieved through a Truce-Smiles rearrangement of amino acid-based sulfonamides. nih.gov Exploring the possibility of inducing intramolecular cyclizations or rearrangements in derivatives of this compound could open pathways to new fused-ring systems with potential biological activities.
C-H Activation and Functionalization: Modern synthetic methods increasingly rely on the direct functionalization of C-H bonds. Applying transition-metal-catalyzed C-H activation strategies to the pyrazine ring of this compound could allow for the introduction of new substituents, rapidly expanding the chemical space around this core scaffold.
Interdisciplinary Research Frontiers Involving this compound
The structural characteristics of this compound make it a versatile building block for interdisciplinary research, bridging chemistry, biology, and materials science.
Medicinal Chemistry and Drug Discovery: Pyrazine derivatives are found in numerous marketed drugs and biologically active compounds. researchgate.netnih.gov The active metabolite of selexipag, a drug for pulmonary arterial hypertension, is a complex pyrazine-containing amino acid derivative. nih.gov This precedent highlights the potential of this compound as a scaffold for the development of new therapeutic agents. Future research could focus on synthesizing libraries of derivatives and screening them for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science and Supramolecular Chemistry: The nitrogen atoms in the pyrazine ring can act as ligands for metal ions, making this compound a potential building block for metal-organic frameworks (MOFs) or coordination polymers. These materials have applications in gas storage, catalysis, and sensing. The amino acid portion of the molecule can participate in hydrogen bonding, which could be exploited to create self-assembling supramolecular structures.
Bioinorganic Chemistry: The ability of the pyrazine and amino acid moieties to coordinate with metal ions also opens up avenues in bioinorganic chemistry. Derivatives of this compound could be designed as chelating agents to study the role of metal ions in biological systems or as components of novel metal-based diagnostic or therapeutic agents.
| Interdisciplinary Field | Potential Application of this compound |
| Medicinal Chemistry | Scaffold for the synthesis of novel therapeutic agents targeting various diseases. nih.gov |
| Materials Science | Building block for functional materials like MOFs and coordination polymers. |
| Supramolecular Chemistry | Component for designing self-assembling systems based on hydrogen bonding and metal coordination. |
| Bioinorganic Chemistry | Ligand for creating metal complexes with potential diagnostic or therapeutic utility. |
Q & A
Basic: What are the recommended laboratory methods for synthesizing 2-[(Pyrazin-2-yl)amino]acetic acid?
Methodological Answer:
A common approach involves coupling pyrazin-2-amine with a reactive acetic acid derivative, such as bromoacetic acid or its activated ester. The reaction typically proceeds under mild alkaline conditions (pH 8–9) to facilitate nucleophilic substitution at the pyrazine nitrogen. Solvent choice (e.g., DMF or THF) and temperature control (25–50°C) are critical to minimize side reactions. Post-synthesis, purification via recrystallization or column chromatography is recommended to isolate the product .
Basic: Which analytical techniques are essential for characterizing the purity and structure of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the pyrazine ring substitution pattern and acetic acid linkage.
- High-Performance Liquid Chromatography (HPLC) : To assess purity, using a C18 column with UV detection at 254 nm.
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight.
- X-ray Crystallography : For definitive structural confirmation, employing SHELXL for refinement of crystallographic data .
Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
Discrepancies between NMR, IR, or MS results often arise from tautomerism, impurities, or conformational flexibility. To address this:
- Cross-validate with 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.
- Use density functional theory (DFT) simulations to predict spectral patterns and compare with experimental data.
- Perform X-ray diffraction to unambiguously determine molecular geometry .
Advanced: What strategies optimize reaction yields of this compound under varying catalytic conditions?
Methodological Answer:
Yield optimization requires systematic screening:
- Catalyst Selection : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions or organocatalysts for stereoselective syntheses.
- Solvent Effects : Evaluate polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to balance reactivity and solubility.
- Temperature Gradients : Use microwave-assisted synthesis for rapid heating and reduced side-product formation.
- Kinetic Monitoring : Employ in-situ FTIR or LC-MS to track reaction progress and identify bottlenecks .
Basic: What physical-chemical properties of this compound influence its reactivity in biological systems?
Methodological Answer:
Critical properties include:
- pKa : Determined via potentiometric titration; the carboxylic acid group (pKa ~2.5) and pyrazine nitrogen (pKa ~4.5) dictate ionization states at physiological pH.
- Solubility : Assessed in aqueous buffers (PBS, pH 7.4) and organic solvents (DMSO) to guide formulation for bioassays.
- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures and storage conditions .
Advanced: How is X-ray crystallography with SHELX software applied to determine the molecular conformation of this compound?
Methodological Answer:
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation) to collect intensity data.
- Structure Solution : Employ SHELXD for phase determination via direct methods.
- Refinement : Iteratively refine atomic coordinates and thermal parameters in SHELXL, incorporating restraints for bond lengths and angles.
- Validation : Check for outliers in the CIF file using PLATON or checkCIF to ensure structural reliability. This method is particularly robust for resolving hydrogen-bonding networks and tautomeric forms .
Advanced: How can researchers design experiments to study the bioactivity of this compound derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the pyrazine ring (e.g., halogenation) or acetic acid moiety (e.g., esterification).
- In Vitro Assays : Screen for enzyme inhibition (e.g., kinase assays) or receptor binding using fluorescence polarization.
- Computational Docking : Use AutoDock Vina to predict binding modes against target proteins, guided by crystallographic data.
- Toxicity Profiling : Perform MTT assays on cell lines to assess cytotoxicity before advancing to in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
